(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
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Description
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was 90%, and the product appeared as a white powder .Molecular Structure Analysis
The molecular formula of this compound is C18H22N4O2S, and it has a molecular weight of 358.46.Physical and Chemical Properties Analysis
The compound is a white powder . Its melting point is between 85–87°C . The 1H NMR and 13C NMR spectra of the compound have been reported .Scientific Research Applications
Chemical Synthesis and Receptor Antagonism
- A dipolar cycloaddition reaction was developed to synthesize novel P2X7 antagonists, including compounds with similar structural elements to the queried compound. These compounds were investigated as potential treatments for mood disorders, highlighting the use of this chemical class in receptor occupancy and antagonism studies (Chrovian et al., 2018).
Antimicrobial Properties
- A study on the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives revealed significant antimicrobial activity against pathogenic bacterial and fungal strains. This indicates the potential of compounds structurally related to the queried compound in combating infectious diseases (Mallesha & Mohana, 2014).
Anticancer and Antimicrobial Research
- New 1,3-oxazole clubbed pyridyl-pyrazolines, sharing structural similarities with the queried compound, were synthesized and evaluated for their anticancer and antimicrobial activities. These compounds showed promising results against cancer cell lines and pathogenic microorganisms (Katariya et al., 2021).
Anticancer Evaluation
- The synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reactions with nucleophiles for anticancer evaluation showcases the use of similar compounds in developing new anticancer agents (Gouhar & Raafat, 2015).
Estrogen Receptor Binding and Molecular Docking
- Substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles were synthesized, with similar structural components to the queried compound, and evaluated for their binding affinity to estrogen receptors, suggesting applications in hormone-related cancer research (Parveen et al., 2017).
HIV Research
- Research on CCR5 receptor-based mechanism of action of various compounds, including those structurally similar to the queried compound, shows their potential application in HIV treatment research (Watson et al., 2005).
Antitubercular Activities
- A series of compounds, including cyclopropyl methanols and aryl alcohols, were synthesized and evaluated for their antitubercular activities, indicating the possible application of structurally related compounds in tuberculosis research (Bisht et al., 2010).
Properties
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12-21-16(10-25-12)18(23)22-6-4-13(5-7-22)9-24-17-8-15(14-2-3-14)19-11-20-17/h8,10-11,13-14H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFCOVZLJLQMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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